molecular formula C10H10Cl2O B13526043 4-(2,6-Dichlorophenyl)butanal

4-(2,6-Dichlorophenyl)butanal

Cat. No.: B13526043
M. Wt: 217.09 g/mol
InChI Key: CJPBMWZTHGTYQF-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)butanal is an organic compound with the molecular formula C10H10Cl2O. It is characterized by the presence of a butanal group attached to a 2,6-dichlorophenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2,6-Dichlorophenyl)butanal can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzaldehyde with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions to maximize the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 4-(2,6-Dichlorophenyl)butanoic acid.

    Reduction: 4-(2,6-Dichlorophenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,6-Dichlorophenyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies may explore its biological activity and potential as a bioactive compound.

    Medicine: Research may investigate its potential therapeutic properties or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)butanal depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, participating in nucleophilic addition or condensation reactions. The dichlorophenyl ring can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)butanal
  • 4-(2,6-Dichlorophenyl)butanol
  • 4-(2,6-Dichlorophenyl)butanoic acid

Uniqueness

4-(2,6-Dichlorophenyl)butanal is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in various chemical and biological contexts.

Properties

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)butanal

InChI

InChI=1S/C10H10Cl2O/c11-9-5-3-6-10(12)8(9)4-1-2-7-13/h3,5-7H,1-2,4H2

InChI Key

CJPBMWZTHGTYQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCC=O)Cl

Origin of Product

United States

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